6-Methylquinoline-3-carboxylic acid
Overview
Description
6-Methylquinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The presence of a carboxylic acid group at the 3-position and a methyl group at the 6-position of the quinoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out under reflux conditions. The resulting product is then subjected to oxidation to introduce the carboxylic acid group at the 3-position.
Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, and the resulting quinoline derivative is further functionalized to introduce the methyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinoline-3,6-dicarboxylic acid.
Reduction: 6-Methylquinoline-3-methanol or 6-Methylquinoline-3-aldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in the treatment of diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylquinoline-3-carboxylic acid varies depending on its application. In antimicrobial applications, the compound can inhibit bacterial DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer applications, it can induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
6-Methylquinoline-3-carboxylic acid can be compared with other quinoline derivatives such as:
Quinoline-3-carboxylic acid: Lacks the methyl group at the 6-position, which can affect its chemical reactivity and biological activity.
6-Chloroquinoline-3-carboxylic acid: The presence of a chlorine atom at the 6-position can enhance its antimicrobial properties.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position, which imparts different chemical and biological properties.
Properties
IUPAC Name |
6-methylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILGKXKKWQIQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562883 | |
Record name | 6-Methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254883-95-9 | |
Record name | 6-Methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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